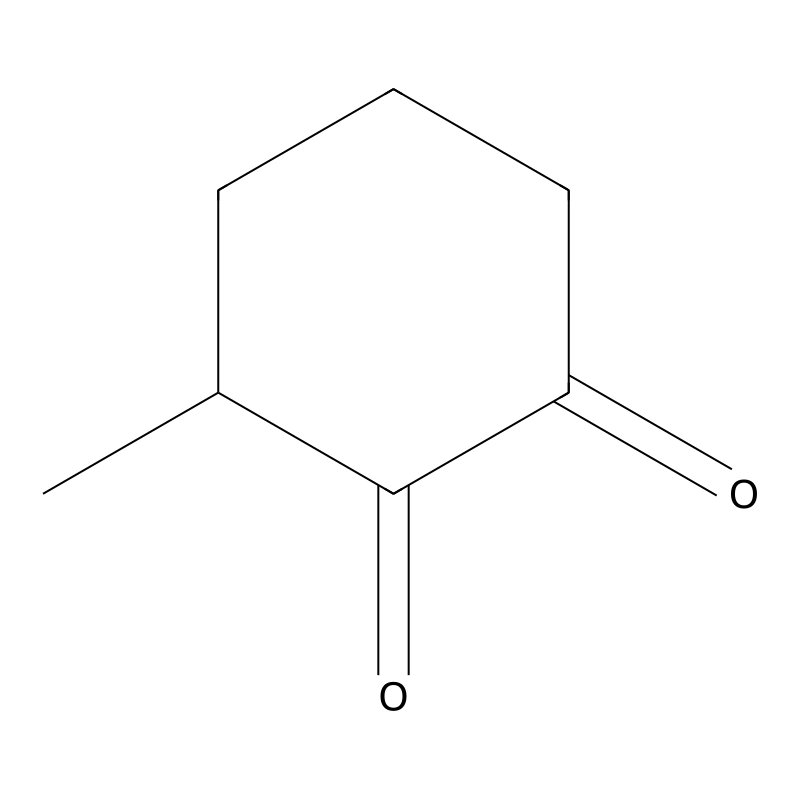

3-Methylcyclohexane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in water, ethanol, fat

Synonyms

Canonical SMILES

Flavor Chemistry

3-MCHD is a recognized food flavoring agent, possessing a caramellic, coffee-like aroma and taste. Studies have shown its effectiveness in enhancing the flavor of various food products, including:

- Beverages: at concentrations as low as 1 ppm The Good Scents Company:

- Seasonings: at concentrations of 5 ppm The Good Scents Company:

- Cereals and bakery products: at concentrations of 0.1 ppm The Good Scents Company:

The Safety and Evaluation of Flavoring Agents (SEFA) panel has deemed 3-MCHD safe for consumption at current levels of intake when used as a flavoring agent PubChem, National Institutes of Health: ).

Potential Biological Activities

Emerging research is exploring the potential biological activities of 3-MCHD. However, this area requires further investigation. Studies have suggested:

- Antimicrobial properties: 3-MCHD might exhibit activity against certain bacteria and fungi, although the specific mechanisms and effectiveness need further exploration )

- Antioxidant properties: Some studies suggest potential antioxidant activity, but further research is needed to confirm and understand the mechanisms involved )

3-Methylcyclohexane-1,2-dione is an organic compound characterized by a cyclohexane ring with two carbonyl groups (ketones) located at the 1 and 2 positions, along with a methyl group at the 3 position. Its molecular formula is C₇H₁₀O₂, and it has a molecular weight of approximately 126.16 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive carbonyl groups, which can participate in various

Currently, there is no scientific research available on the specific mechanism of action of 3-MCD within coffee or any biological system.

3-MCD is classified as an irritant, causing irritation to the eyes, respiratory system, and skin upon contact []. Specific data on its toxicity or flammability is not readily available. However, as with most organic compounds, it is recommended to handle 3-MCD with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Limitations and Future Research

Research on 3-MCD is limited. More investigation is needed to understand its:

- Formation pathways within coffee beans.

- Potential biological effects beyond its role as a possible biomarker.

- Detailed decomposition mechanisms.

- Oxidation: The compound can be oxidized to form more complex structures or derivatives. For instance, oxidation of the carbonyl groups can lead to the formation of carboxylic acids or esters.

- Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of larger cyclic or acyclic compounds.

- Michael Addition: This compound can act as a Michael acceptor in reactions with nucleophiles, making it useful in synthesizing bicyclic compounds .

Several synthetic routes exist for the preparation of 3-Methylcyclohexane-1,2-dione:

- From 2-Bromocyclohexane-1,3-dione: This method involves the reaction of 2-bromocyclohexane-1,3-dione with appropriate reagents to yield 3-methylcyclohexane-1,2-dione .

- Cyclization Reactions: Various cyclization methods can be employed to form the cyclohexane ring while introducing the methyl and carbonyl functionalities.

- Tandem Reactions: Recent approaches include tandem Michael-Henry reactions that utilize cyclohexane-1,2-diones as substrates .

3-Methylcyclohexane-1,2-dione has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its reactive sites may be exploited for developing new drugs or therapeutic agents.

- Material Science: The compound could be utilized in creating polymers or other materials due to its unique structure.

Several compounds share structural similarities with 3-Methylcyclohexane-1,2-dione. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclohexane-1,2-dione | Two carbonyl groups on cyclohexane | Lacks methyl substitution at the 3-position |

| Methylcyclopentane-1,2-dione | Five-membered ring with similar dione | Smaller ring size alters reactivity |

| 3-Ethylcyclohexane-1,2-dione | Ethyl group instead of methyl | Alters sterics and electronic properties |

3-Methylcyclohexane-1,2-dione is unique due to its specific substitution pattern and ring size, which influences its reactivity and potential applications compared to other similar compounds.

Evolution of Research on Cyclic Diketones

Cyclic diketones have been studied since the early 20th century, with foundational work by Wallach and others elucidating their tautomeric equilibria and synthetic routes. The discovery of 3-methylcyclohexane-1,2-dione emerged alongside advances in ketone chemistry, particularly in understanding enolization and alkylation patterns. Early syntheses involved cyclization of γ-propionylbutyric acid esters under basic conditions, as documented in mid-20th-century literature. The compound gained attention for its role in coffee aroma, linking natural product chemistry to flavor science.

Theoretical Significance in Diketone Chemistry

The molecule’s 1,2-diketone configuration creates electronic repulsion between carbonyl groups, resulting in an elongated C1–C2 bond (~1.54 Å). This strain influences its reactivity, favoring enolization and nucleophilic attacks at the α-carbon. Unlike 1,3-diketones, which predominantly exist in enol forms, 3-methylcyclohexane-1,2-dione exhibits a dynamic keto-enol equilibrium stabilized by intramolecular hydrogen bonding. Computational studies suggest the enol form is 1–3 kcal/mol more stable in cyclic 1,2-diketones, a feature critical for its participation in condensation reactions.

Current Research Landscape

Recent advances focus on regioselective alkylation and applications in natural product synthesis. A 2015 protocol demonstrated the C-selective alkylation of related cyclic diketones using hydrazone intermediates, enabling access to dialkyl cycloalkanones for terpene and steroid synthesis. Asymmetric desymmetrization strategies, such as N-heterocyclic carbene catalysis, have also been explored for fluorinated diketone derivatives, highlighting methodological parallels applicable to 3-methylcyclohexane-1,2-dione.

Relationship to Broader Organic Chemistry Research

This compound serves as a model system for studying:

- Tautomerism: Insights into equilibrium dynamics inform catalyst design for keto-enol shifts.

- Natural Product Synthesis: Its scaffold appears in diterpenoids and alkaloids, enabling biomimetic routes.

- Flavor Chemistry: As a coffee volatile, it contributes to Maillard reaction products and caramelic notes.

Natural Occurrence in Foods and Beverages

Detected in Coffea arabica and Coffea canephora (robusta coffee), 3-methylcyclohexane-1,2-dione imparts burnt-sugar and caramelic aromas at concentrations as low as 1 ppm. Interactions with nonvolatile coffee components, such as chlorogenic acids, modulate its release during brewing, affecting sensory profiles.

The classical synthesis of 3-methylcyclohexane-1,2-dione was first established by Wallach and represents one of the foundational methods for preparing this important diketone compound. This approach utilizes the ethyl ester of γ-propionylbutyric acid as the key starting material, which undergoes cyclization in the presence of sodium ethylate under controlled conditions.

The reaction mechanism involves the formation of an enolate intermediate from the ester substrate, followed by intramolecular nucleophilic attack leading to ring closure. The sodium ethylate serves both as a base to generate the enolate and as a nucleophile to facilitate the cyclization process. This method has been extensively documented in the literature and represents a reliable synthetic route, though it requires careful control of reaction conditions to achieve optimal yields.

The classical route typically proceeds at moderate temperatures ranging from 60-80°C, with reaction times varying from 4-8 hours depending on the scale and specific conditions employed. The cyclization step is often the rate-determining step, and the reaction benefits from the use of anhydrous conditions to prevent competitive hydrolysis reactions.

Transition Metal-Catalyzed Synthetic Approaches

Modern synthetic approaches to 3-methylcyclohexane-1,2-dione have increasingly relied on transition metal catalysis to achieve improved selectivity, milder reaction conditions, and higher atom economy. Palladium-catalyzed methodologies have emerged as particularly effective for the synthesis of cyclohexanedione derivatives, offering advantages in terms of functional group tolerance and reaction efficiency.

Palladium-catalyzed synthesis approaches typically employ palladium acetate or palladium chloride complexes in combination with appropriate ligands such as triphenylphosphine or chelating diphosphines. These catalytic systems facilitate the formation of cyclohexanedione structures through various mechanistic pathways, including oxidative cyclization and cross-coupling reactions.

One notable advancement involves the use of palladium on carbon (Pd/C) catalysts for the hydrogenation-based synthesis of cyclohexanedione derivatives. This method demonstrates excellent selectivity and can be performed under relatively mild conditions, with hydrogen pressures ranging from 1-5 atmospheres and temperatures typically maintained between 40-70°C. The catalyst loading can be optimized to as low as 0.1-5 weight percent based on the substrate, making the process economically viable for larger-scale applications.

Nickel-catalyzed approaches have also shown promise, particularly for intramolecular cyclization reactions leading to cyclohexane frameworks. These methodologies often employ nickel(0) complexes generated in situ from nickel(II) precursors and reducing agents, providing access to methylcyclohexanedione structures through stereoselective pathways.

Regioselective Synthesis Strategies

Regioselective synthesis of 3-methylcyclohexane-1,2-dione requires careful consideration of the substitution pattern and the electronic properties of the cyclohexane ring system. The development of regioselective methodologies has focused on controlling the position of methyl substitution and ensuring high selectivity for the 1,2-dione arrangement.

One effective strategy involves the use of thermodynamically controlled enolate formation, which has been demonstrated to provide excellent regioselectivity when using 3-methylcyclohexane-1,2-dione as a substrate in tandem Michael-Henry reactions. In these systems, only the thermodynamic enolate participates in the reaction, leading to the formation of a single regioisomer with high diastereoselectivity.

Stereoselective approaches have been developed using iridium-catalyzed annulation strategies that provide direct access to multisubstituted cyclohexane products with high levels of stereocontrol. These methodologies represent novel (5+1) strategies for the stereoselective construction of the cyclohexane core, with the stereochemistry at different positions being controlled through distinct mechanisms including thermodynamic epimerization and facial selectivity of metal hydride addition.

Regioselective alkylation methods have also been explored, utilizing the inherent reactivity differences between the α-positions adjacent to the two carbonyl groups. The Michael-Claisen [3+3] process has shown remarkable regioselectivity, with nucleophilic attack proceeding exclusively through the more hindered site of ketones, while subsequent Claisen condensation occurs at the less hindered position.

Sustainable Synthesis Approaches

Environmental considerations have driven the development of more sustainable synthetic methodologies for 3-methylcyclohexane-1,2-dione preparation. Green chemistry principles have been applied to minimize waste generation, reduce the use of hazardous solvents, and improve overall process efficiency.

Magnetized water has emerged as an innovative green solvent for cyclohexanedione synthesis, eliminating the need for organic solvents while maintaining high reaction yields. This catalyst-free approach offers several advantages including short reaction times, low cost, simple work-up procedures, and quantitative reaction yields. The use of magnetized water is believed to enhance molecular interactions through modified hydrogen bonding patterns, leading to increased reaction rates and improved selectivity.

Ionic liquid-supported synthesis has been developed as another sustainable approach, utilizing 1-butyl-3-methylimidazolium perchlorate as a recyclable reaction medium. This methodology demonstrates excellent yields (80-98%) and high selectivity while allowing for catalyst recovery and reuse, making it particularly attractive for industrial applications.

Transfer hydrogenation methodologies using readily available hydrogen donors such as sodium formate have been implemented to avoid the use of high-pressure hydrogen gas. These processes utilize supported metal catalysts, typically palladium on carbon, under mild conditions to achieve selective reduction reactions with excellent yields and minimal environmental impact.

Scale-Up Methodology for Industrial Applications

Industrial-scale production of 3-methylcyclohexane-1,2-dione requires careful consideration of process safety, economics, and environmental impact. Several methodologies have been developed specifically for large-scale manufacturing applications, with yields consistently exceeding 87-97% for industrial processes.

The industrial production method typically involves the reaction of methanol, dimethylamine solution, and formaldehyde in high-pressure reaction vessels, followed by catalytic hydrogenation using palladium on carbon catalysts. This approach has been optimized for continuous operation and can accommodate batch sizes ranging from 10-100 kg with consistent product quality and yield.

Green preparation methods suitable for industrial production have been developed that achieve high purity (≥99%) and excellent yields (≥94%) while minimizing environmental impact. These processes incorporate solvent recovery systems and catalyst recycling protocols to reduce waste generation and improve overall process economics.

Scale-up considerations include the optimization of heat transfer systems for temperature control during exothermic reactions, the design of efficient mixing systems to ensure uniform reaction conditions, and the implementation of robust analytical monitoring systems for quality control. Process development efforts have focused on reducing catalyst loading while maintaining high selectivity and conversion rates.

Tandem Michael-Henry Reaction Applications

The tandem Michael-Henry reaction represents a powerful synthetic strategy for the construction of complex bicyclic structures starting from 3-methylcyclohexane-1,2-dione. This methodology enables the formation of multiple carbon-carbon bonds and stereocenters in a single synthetic operation, making it highly valuable for the preparation of structurally complex organic molecules.

Organocatalytic approaches using quinine-derived thiourea catalysts have been developed to achieve highly enantioselective tandem Michael-Henry reactions. These reactions typically proceed with excellent enantioselectivity (92-99% ee) and good diastereoselectivity, creating four stereogenic centers including two quaternary stereocenters in the final products. The reactions are performed at room temperature with catalyst loadings of 15 mol%, making them practical for synthetic applications.

Ionic liquid-supported diamine-nickel(II) complexes have been employed as recyclable catalysts for asymmetric Michael-Henry cascade reactions. These systems demonstrate high yields (80-98%), excellent diastereoselectivities (up to 47:1), and good enantioselectivities (84-94% ee) for the synthesis of bicyclo[3.2.1]octane derivatives. The catalytic system can be recovered and reused multiple times without significant loss of activity or selectivity.

The scope of these reactions has been extended to include various nitroalkene substrates bearing different substituents, including electron-donating and electron-withdrawing groups on aromatic rings, as well as heteroaromatic and aliphatic nitroalkenes. The reaction demonstrates excellent functional group tolerance and provides access to a diverse range of bicyclic products with high structural complexity.

Synthesis from 2-Bromocyclohexane-1,3-dione Precursors

The synthesis of 3-methylcyclohexane-1,2-dione from 2-bromocyclohexane-1,3-dione precursors represents an important synthetic route that has found applications in pharmaceutical intermediate preparation. This approach typically involves nucleophilic substitution reactions where the bromine atom is replaced by methylating agents under controlled conditions.

The classical Nasarow-Saw'jalov method employs methyl magnesium iodide as the methylating agent in a two-step reaction sequence. The first step involves the formation of a Grignard intermediate, followed by hydrolysis with aqueous potassium hydroxide to yield the desired 3-methylcyclohexane-1,2-dione product. This methodology requires anhydrous conditions and careful temperature control to prevent side reactions.

More recent developments have focused on microwave-assisted synthesis protocols that significantly reduce reaction times while maintaining high yields. These methods utilize alkaline catalysts and can achieve reaction completion in 5-10 minutes under microwave irradiation at 300-400 watts. The products are obtained in high purity (>98% by HPLC) with yields exceeding 90%.

One-step synthesis approaches have been developed for the direct conversion of 2-bromo-1,3-cyclohexanedione to complex heterocyclic products. These methodologies avoid the use of expensive transition metal catalysts and eliminate the need for column chromatographic purification, making them suitable for large-scale production. The reactions typically employ aniline as both a nucleophile and an acid-binding agent to neutralize hydrogen bromide generated during the reaction process.

Physical Description

off white to light yellowish-brown powder with a burnt, sweet odou

XLogP3

Melting Point

64-65°C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 113 of 114 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index